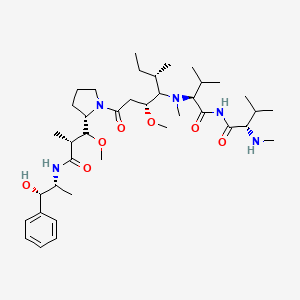

Monomethyl auristatin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-2-[[(3R,5S)-1-[(2S)-2-[(2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methyl-2-(methylamino)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)33(24(4)5)39(49)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48,49)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACXSRFJLSJEZ-DWDUBXCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1C([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monomethyl Auristatin E (MMAE): A Deep Dive into its Mechanism of Action on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2][3][4] Due to its high cytotoxicity, MMAE is not suitable for use as a standalone drug.[1][5] Instead, it is a critical component of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver this potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[1][3][5] This technical guide provides an in-depth exploration of the core mechanism of action of MMAE, with a specific focus on its interaction with tubulin and the subsequent cellular consequences.

The Core Mechanism: Disruption of Microtubule Dynamics

The primary molecular target of MMAE is tubulin, the fundamental protein subunit of microtubules.[2][6] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[4][7] MMAE exerts its potent antimitotic effects by disrupting the normal dynamics of microtubule assembly.[1][3][8]

MMAE functions as a powerful inhibitor of tubulin polymerization.[1][9] It binds with high affinity to soluble tubulin heterodimers, which are composed of α- and β-tubulin subunits, preventing their assembly into microtubules.[2][8] This binding occurs at the vinca (B1221190) alkaloid binding site on the β-tubulin subunit.[4] The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis.[3][6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][4][6]

The binding of MMAE to tubulin is a stoichiometric interaction, with a maximum ratio of approximately one molecule of MMAE per tubulin heterodimer.[6][8] In addition to binding to soluble tubulin, MMAE can also bind along the length of pre-assembled microtubules and with high affinity to the microtubule ends, further contributing to microtubule destabilization.[6][8] This comprehensive disruption of the microtubule network is the basis for the profound cytotoxicity of MMAE.[6][8]

Quantitative Analysis of MMAE-Tubulin Interaction and Cellular Effects

The potency of MMAE's interaction with tubulin and its cytotoxic effects on cancer cells have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Target/Cell Line | Method |

| Binding Affinity (Kd) | |||

| 291 nM | Free Tubulin (Sheep Brain) | Fluorescence Polarization Binding Assay | |

| Inhibitory Concentration (IC50) | |||

| 3.27 ± 0.42 nM | SKBR3 (Breast Cancer) | MTT Assay | |

| 4.24 ± 0.37 nM | HEK293 (Kidney Cancer) | MTT Assay | |

| Stoichiometry of Binding | |||

| ~1:1 | Soluble Tubulin Heterodimers | In vitro reconstitution systems |

Signaling Pathway and Cellular Fate

The following diagram illustrates the signaling pathway from the internalization of an MMAE-containing ADC to the ultimate induction of apoptosis.

MMAE signaling pathway from ADC internalization to apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of MMAE's mechanism of action. The following are generalized protocols for key experiments.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of MMAE on the in vitro polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM in General Tubulin Buffer)

-

MMAE stock solution (in DMSO)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole (positive control for polymerization inhibition)

-

Pre-warmed 96-well half-area plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired final concentration (e.g., 3 mg/mL).

-

Prepare a 10X stock of GTP (final concentration will be 1 mM).

-

Prepare serial dilutions of MMAE and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin on ice.

-

-

Assay Setup:

-

Initiation of Polymerization:

-

To initiate the polymerization reaction, add 90 µL of the final tubulin solution to each well.

-

Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each condition.

-

The resulting curves will show the different phases of polymerization: nucleation, growth, and steady-state.

-

Inhibitors like MMAE will decrease the rate and extent of polymerization.

-

Workflow for a tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effect of MMAE on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., SKBR3, HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

MMAE stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

MMAE Treatment:

-

Incubation:

-

Incubate the plate for 72 hours at 37°C.[13]

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12][13]

-

-

Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the MMAE concentration to determine the IC50 value.

-

Immunofluorescence Microscopy for Microtubule Disruption

This technique allows for the direct visualization of the effects of MMAE on the microtubule network within cells.

Materials:

-

Cancer cell line of interest

-

Glass coverslips in a multi-well plate

-

Complete cell culture medium

-

MMAE stock solution (in DMSO)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG with a fluorescent tag)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of MMAE or a vehicle control for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Gently wash the cells with PBS.

-

Fix the cells with either 4% paraformaldehyde followed by permeabilization with 0.1% Triton X-100, or with ice-cold methanol (B129727) (which also permeabilizes).[14]

-

Wash the cells with PBS.[14]

-

-

Blocking and Antibody Staining:

-

Block non-specific antibody binding with blocking buffer for 1 hour.[14]

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[14]

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.[15]

-

-

Mounting and Imaging:

-

Wash the coverslips with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.[15]

-

Visualize the stained cells using a fluorescence microscope. Capture images to compare the microtubule structure in treated versus untreated cells.

-

Logical Relationship of MMAE's Cytotoxicity

The following diagram outlines the logical progression from MMAE's molecular interaction with tubulin to the resulting cellular death.

Logical flow of MMAE-induced cytotoxicity.

Conclusion

This compound is a highly potent cytotoxic agent that functions by directly targeting tubulin and disrupting microtubule dynamics. Its ability to inhibit tubulin polymerization leads to cell cycle arrest and apoptosis, making it an effective payload for antibody-drug conjugates in cancer therapy. A thorough understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols, is crucial for the continued development and optimization of MMAE-based therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 4. benchchem.com [benchchem.com]

- 5. adcreview.com [adcreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, this compound (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Discovery and Synthesis of Auristatin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auristatin peptides, synthetic analogues of the marine natural product dolastatin 10, are exceptionally potent antimitotic agents that have revolutionized the field of targeted cancer therapy. Their ability to inhibit tubulin polymerization at sub-nanomolar concentrations has established them as a critical component of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of auristatin peptides, with a focus on key derivatives such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Detailed experimental protocols for their synthesis and characterization, along with quantitative data on their cytotoxic activity, are presented to serve as a valuable resource for researchers in oncology and drug development.

Discovery and Historical Perspective

The journey of auristatins began with the exploration of marine biodiversity for novel therapeutic agents. In the 1970s and 1980s, the research group led by Professor G.R. Pettit embarked on a systematic investigation of marine invertebrates. Their efforts culminated in the isolation of a series of highly cytotoxic peptides from the sea hare Dolabella auricularia, a mollusk found in the Indian Ocean.[1][2] Among these isolates, dolastatin 10, a pentapeptide, exhibited unprecedented potency against a wide range of cancer cell lines, with 50% growth inhibition occurring at sub-nanomolar concentrations.[1]

The limited natural abundance of dolastatin 10, with only milligrams obtainable from kilograms of the sea hare, necessitated the development of a total synthetic route.[1] The successful synthesis not only confirmed its complex stereostructure but also paved the way for the creation of synthetic analogues, which were termed "auristatins." These synthetic derivatives, including auristatin E (AE) and auristatin F (AF), were designed to improve upon the properties of the natural product, such as aqueous solubility and suitability for conjugation.

A pivotal advancement in the development of auristatins was the synthesis of this compound (MMAE) and monomethyl auristatin F (MMAF).[1][3] These analogues feature a monomethylated N-terminus, which provides a site for linker attachment, enabling their conjugation to monoclonal antibodies to form ADCs.[4] This innovation transformed auristatins from highly toxic, non-specific agents into precision-guided munitions for cancer therapy, exemplified by the FDA-approved ADC, brentuximab vedotin (Adcetris®), which utilizes MMAE as its cytotoxic payload.[1]

Mechanism of Action: Tubulin Inhibition and Apoptosis Induction

Auristatins exert their potent cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The molecular mechanism of action involves the binding of auristatins to tubulin, the protein subunit of microtubules.

dot

Caption: Signaling pathway of auristatin-induced apoptosis.

Specifically, auristatins bind to the vinca (B1221190) alkaloid-binding site on β-tubulin, which is located at the interface between two tubulin dimers in a protofilament.[1] This binding event inhibits the polymerization of tubulin into microtubules and also disrupts tubulin-dependent GTP hydrolysis.[4] The net effect is a suppression of microtubule dynamics, leading to the arrest of the cell cycle in the G2/M phase.[1][4] Prolonged mitotic arrest activates the apoptotic machinery, culminating in programmed cell death.

Chemical Synthesis of Auristatin Peptides

The total synthesis of auristatin peptides is a complex undertaking due to the presence of multiple chiral centers and unusual amino acid residues. A convergent synthetic strategy is typically employed, involving the independent synthesis of key peptide fragments, which are then coupled to assemble the final molecule.

dot

Caption: Generalized experimental workflow for auristatin synthesis.

Protecting Group Strategies

The synthesis of auristatins relies heavily on the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting groups is critical and they must be orthogonal, meaning that they can be removed under different conditions without affecting other protecting groups in the molecule.

-

N-terminal Protection: The tert-butyloxycarbonyl (Boc) group is commonly used to protect the N-terminus of amino acids and peptide fragments. It is stable under a wide range of reaction conditions and can be readily removed with a strong acid, such as trifluoroacetic acid (TFA).

-

C-terminal Protection: The C-terminus is typically protected as a methyl or ethyl ester. These ester groups are stable during peptide coupling reactions and can be saponified using a base like lithium hydroxide.

-

Side-Chain Protection: For amino acids with reactive side chains, additional protecting groups are necessary. For example, the hydroxyl group of threonine can be protected as a tert-butyl ether.

Key Synthetic Steps

The synthesis of a typical auristatin, such as MMAE, can be broken down into the following key steps:

-

Synthesis of the N-terminal Dipeptide: This involves the coupling of Boc-protected N-monomethyl-L-valine with L-valine methyl ester.

-

Synthesis of the C-terminal Tripeptide: This is a more complex fragment containing the unusual amino acids dolaisoleucine and dolaproine. Their synthesis requires multi-step sequences from readily available chiral precursors.

-

Fragment Coupling: The N-terminal dipeptide and the C-terminal tripeptide are coupled using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine).

-

Deprotection and Purification: The protecting groups are removed in the final steps, and the crude auristatin peptide is purified to high homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to understand the structural requirements for the potent cytotoxic activity of auristatins.

dot

Caption: Logical relationships in the structure-activity of auristatins.

Key findings from these studies include:

-

N-Terminus (P1 position): Modifications at the N-terminus are generally well-tolerated. The replacement of the dimethylamino group of dolastatin 10 with a monomethylamino group in MMAE and MMAF maintains high potency while providing a handle for linker attachment.

-

C-Terminus (P5 position): The C-terminal residue plays a crucial role in determining the overall potency and physicochemical properties of the auristatin. For instance, the C-terminal phenylalanine in MMAF contributes to its reduced cell permeability compared to the norephedrine (B3415761) moiety in MMAE.

-

Peptide Backbone (P2-P4 positions): The core peptide sequence of valine-dolaisoleucine-dolaproine is highly conserved and appears to be essential for potent tubulin inhibition. Major modifications in this region often lead to a significant loss of activity.

Quantitative Data

The cytotoxic potency of auristatin peptides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the IC50 values for MMAE and MMAF.

Table 1: In Vitro Cytotoxicity of this compound (MMAE)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BxPC-3 | Pancreatic | 0.97 | [3] |

| PSN-1 | Pancreatic | 0.99 | [3] |

| Capan-1 | Pancreatic | 1.10 | [3] |

| Panc-1 | Pancreatic | 1.16 | [3] |

| SKBR3 | Breast | 3.27 | [5] |

| HEK293 | Kidney | 4.24 | [5] |

Table 2: In Vitro Cytotoxicity of Monomethyl Auristatin F (MMAF)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas 299 | Lymphoma | ~1 | [6] |

| L-82 | Lymphoma | >10 | [6] |

| NCI-N87 | Gastric | ~5 | [6] |

| BT-474 | Breast | ~10 | [6] |

Experimental Protocols

General Protocol for Solid-Phase Synthesis of an Auristatin Peptide

This protocol provides a general methodology for the solid-phase synthesis of an auristatin peptide, such as MMAE.

Materials:

-

Fmoc-protected amino acids (including Fmoc-dolaisoleucine and Fmoc-dolaproine)

-

Rink amide resin

-

Peptide coupling reagents: HATU, DIPEA

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether

-

RP-HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Resin Swelling and Deprotection: Swell the Rink amide resin in DMF for 1 hour. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-norephedrine for MMAE) (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the deprotected resin and shake for 2 hours. Monitor the reaction using a Kaiser test.

-

Iterative Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence (dolaproine, dolaisoleucine, valine, and N-Boc-monomethylvaline).

-

Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized auristatin peptide by mass spectrometry and NMR spectroscopy.

Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol describes a method to determine the IC50 value of an auristatin peptide against a cancer cell line.[1][5][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Auristatin peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the auristatin peptide in complete culture medium. Replace the medium in the wells with the serially diluted compound solutions and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the values against the logarithm of the compound concentration to determine the IC50 value.

Protocol for In Vitro Tubulin Polymerization Assay

This assay measures the ability of an auristatin peptide to inhibit the polymerization of tubulin.[1][8]

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescence reporter dye (e.g., DAPI)

-

Auristatin peptide stock solution

-

96-well black microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation: On ice, prepare a solution of tubulin (e.g., 2 mg/mL) in general tubulin buffer containing GTP and the fluorescence reporter.

-

Compound Preparation: Prepare serial dilutions of the auristatin peptide in the general tubulin buffer.

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the tubulin solution and the serially diluted compound solutions.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. The inhibitory effect of the auristatin is determined by the reduction in the rate and extent of fluorescence increase compared to the untreated control. IC50 values can be calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

The discovery and development of auristatin peptides represent a landmark achievement in the field of oncology. From their origins as highly potent natural products to their refinement as sophisticated warheads for antibody-drug conjugates, auristatins have fundamentally changed the landscape of cancer therapy. Their unique mechanism of action, coupled with the ability to chemically synthesize and modify them, ensures their continued importance in the development of next-generation targeted therapeutics. This technical guide provides a foundational understanding of the key aspects of auristatin discovery, synthesis, and biological evaluation, serving as a valuable resource for the scientific community dedicated to advancing cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent.[1] A derivative of the natural product dolastatin 10, MMAE's high cytotoxicity makes it unsuitable for use as a standalone chemotherapeutic agent.[1][2] Instead, it serves as a powerful cytotoxic payload in the design of antibody-drug conjugates (ADCs). In this role, a monoclonal antibody directs MMAE to specific cancer cells, enabling targeted cell killing while minimizing systemic toxicity.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of MMAE, detailed experimental protocols for its characterization, and a review of its mechanism of action.

Chemical and Physical Properties

This compound is a synthetic analogue of dolastatin 10, a natural antimitotic agent.[3] It is a pentapeptide with several unconventional amino acid residues.[4] Due to its high toxicity, it is primarily utilized as a component of ADCs.[5]

Structure and Identification

| Property | Value |

| Chemical Name | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide[3] |

| Synonyms | MMAE, Vedotin, Monomethylauristatin E, SGD-1010[6] |

| CAS Number | 474645-27-7[3] |

| Molecular Formula | C₃₉H₆₇N₅O₇[3] |

| Molecular Weight | 717.98 g/mol [3] |

Physicochemical Properties

A summary of the key physicochemical properties of MMAE is presented below. It is important to note that some of these values are predicted and experimental verification may be required for specific applications.

| Property | Value | Source |

| Appearance | Solid powder | [7] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 873.5 ± 65.0 °C | [7] |

| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 13.66 ± 0.20 | [7] |

Solubility

MMAE is a hydrophobic molecule with limited aqueous solubility.[8] Its solubility is significantly higher in organic solvents.

| Solvent | Solubility |

| DMSO | ≥35.9 mg/mL, up to 20 mM[3][7] |

| Ethanol (B145695) | ≥48.5 mg/mL (with gentle warming and sonication) |

| Water | Insoluble |

| PBS (pH 7.2) | Approximately 0.5 mg/mL |

Stability

MMAE exhibits good stability in plasma and is relatively stable in PBS at physiological pH.[2][9] When conjugated to an antibody via a cleavable linker, the linker is designed to be stable in the extracellular fluid but is cleaved by enzymes like cathepsin within the tumor cell.[5] Studies have shown that MMAE is relatively stable in various matrices, with at least 92% remaining after 6 days at 37°C in buffer, human, rat, mouse, and monkey plasma.[2] However, some ADC formulations of MMAE have shown pH-dependent release, with faster release at lower pH values (e.g., pH 4.5-5.5) compared to neutral pH.

Mechanism of Action

The primary mechanism of action of MMAE is the inhibition of tubulin polymerization.[5] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis).

Signaling Pathway of MMAE-Induced Apoptosis

MMAE-induced apoptosis is a complex process involving the activation of caspases and regulation by the Bcl-2 family of proteins. The disruption of microtubules triggers a signaling cascade that culminates in the activation of executioner caspases, leading to the cleavage of cellular substrates and cell death.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the properties and activity of MMAE.

Synthesis and Purification

The total synthesis of MMAE is a complex, multi-step process. Due to its complexity and the hazardous nature of the reagents, a detailed step-by-step protocol is beyond the scope of this guide. However, a general workflow involves the synthesis of peptide fragments followed by their coupling and subsequent purification.

This protocol outlines a general procedure for the coupling of two peptide fragments, a key step in the synthesis of MMAE.

Materials:

-

Fragment A (with a free carboxylic acid)

-

Fragment B (with a free amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve Fragment A (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve Fragment B (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of Fragment B to the activated Fragment A solution.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Dissolve the crude MMAE in a minimal amount of a suitable solvent (e.g., DMF or DMSO).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative RP-HPLC column.

-

Elute the compound using a linear gradient of Mobile Phase B.

-

Collect the fractions containing the purified MMAE.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified MMAE as a solid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of MMAE in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MMAE stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of MMAE in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the MMAE dilutions to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution following MMAE treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

MMAE stock solution (in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of MMAE for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following MMAE treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

MMAE stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of MMAE for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the provided Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action. Its chemical and physical properties, particularly its hydrophobicity and high potency, have made it a cornerstone in the development of antibody-drug conjugates for targeted cancer therapy. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and biological characterization of MMAE, enabling researchers to further explore its therapeutic potential and develop next-generation cancer treatments. A thorough understanding of its properties and handling requirements is crucial for its safe and effective use in a research and drug development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Core Mechanism of Monomethyl Auristatin E (MMAE): A Potent Inhibitor of Tubulin Polymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent derived from the natural sea hare product dolastatin 10.[1] Due to its profound cytotoxicity, MMAE is a cornerstone of modern cancer therapy, primarily utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2] This targeted delivery strategy enables the selective destruction of cancer cells while mitigating systemic toxicity.[1] This technical guide provides a comprehensive examination of MMAE's core mechanism of action: the inhibition of tubulin polymerization. We will delve into its molecular interactions, present quantitative data on its potency, provide detailed experimental protocols for its characterization, and visualize the key cellular pathways and experimental workflows.

Introduction: The Rise of a Potent Payload

MMAE's therapeutic efficacy stems from its ability to disrupt microtubule dynamics, which are crucial for various cellular processes, most notably mitosis.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are essential for the formation of the mitotic spindle, a structure indispensable for chromosome segregation during cell division. By interfering with this process, MMAE induces cell cycle arrest and, ultimately, programmed cell death (apoptosis).[4] MMAE is reported to be 100 to 1000 times more potent than doxorubicin, a conventional chemotherapy agent.[1][2]

The advent of ADC technology has harnessed the power of MMAE. In an ADC, MMAE is attached to a monoclonal antibody (mAb) via a specialized linker. This mAb is designed to recognize and bind to a specific antigen overexpressed on the surface of cancer cells. Upon binding, the ADC is internalized, and within the lysosomal compartment of the cancer cell, the linker is cleaved, releasing the highly potent MMAE to exert its cytotoxic effect.[1]

The Core Mechanism: Inhibition of Tubulin Polymerization

The primary molecular target of MMAE is tubulin. MMAE functions as a potent inhibitor of tubulin polymerization by binding to the tubulin dimers, thereby preventing their assembly into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Molecular Interaction with Tubulin

MMAE binds at the interface of the α- and β-tubulin subunits, in a region known as the vinca (B1221190) domain. This binding physically obstructs the addition of new tubulin dimers to the growing end of the microtubule, effectively halting polymerization. The high affinity of MMAE for tubulin contributes to its sub-nanomolar potency.

Cellular Consequences of Tubulin Disruption

The inhibition of tubulin polymerization by MMAE has profound effects on cellular function:

-

Mitotic Arrest: The most immediate and critical consequence is the disruption of the mitotic spindle. Without a functional spindle, chromosomes cannot be properly segregated into daughter cells, leading to an arrest of the cell cycle in the G2/M phase.[4][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This is a complex signaling cascade that ultimately leads to the activation of caspases, a family of proteases that execute the dismantling of the cell.[4][6][7] Key events include the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3.[7] The Bcl-2 family of proteins plays a crucial role in regulating the release of cytochrome c.[8][9][10][11][12]

Quantitative Data: The Potency of MMAE

The potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and its cytotoxic IC50 values against various cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization by MMAE

| Assay Type | Parameter | Value |

| Tubulin Polymerization Inhibition | IC50 | ~13 nM |

| Tubulin Polymerization Inhibition | EC50 | 1.426 μM |

Note: IC50 and EC50 values can vary depending on the specific assay conditions, such as tubulin concentration and the presence of microtubule-associated proteins.

Table 2: Cytotoxicity of MMAE in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |

| DX3puroβ6 | Melanoma | 0.058 ± 0.003 |

| MIA PaCa-2 | Pancreatic Cancer | 0.16 - 0.5 |

| NCI-H460 | Lung Cancer | 0.23 |

| A549 | Lung Cancer | 0.25 |

| HT-29 | Colon Cancer | 0.31 |

| MDA-MB-231 | Breast Cancer | 0.36 |

| PC-3 | Prostate Cancer | ~2 |

| C4-2B | Prostate Cancer | ~2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MMAE.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the effect of MMAE on the in vitro polymerization of purified tubulin.

Principle: A fluorescent reporter that preferentially binds to polymerized microtubules is used. An increase in fluorescence intensity corresponds to microtubule formation. Inhibitors of polymerization prevent this increase.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

MMAE stock solution (in DMSO)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 µM fluorescent reporter. Prepare serial dilutions of MMAE in General Tubulin Buffer.

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add 5 µL of the MMAE dilutions or vehicle control (DMSO).

-

Initiation of Polymerization: Add 45 µL of the tubulin/reporter solution to each well to initiate the reaction.

-

Data Acquisition: Immediately begin monitoring the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the percentage of inhibition for each MMAE concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MMAE stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well, clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

-

Treatment: Prepare serial dilutions of MMAE in complete medium. Remove the old medium from the cells and add 100 µL of the MMAE dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This assay determines the distribution of cells in the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide, PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MMAE stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of MMAE or vehicle control for 24-48 hours.

-

Cell Harvest: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of MMAE-induced apoptosis.

Caption: Experimental workflow for MMAE mechanism of action studies.

Conclusion

This compound is a highly effective antimitotic agent that exerts its potent cytotoxicity through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. The development of ADCs has successfully leveraged the high potency of MMAE for the targeted therapy of various cancers. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and optimization of MMAE-based therapeutics. This guide provides a foundational resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 2. adcreview.com [adcreview.com]

- 3. scispace.com [scispace.com]

- 4. This compound Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Deep Dive into the Structural Analysis of Monomethyl Auristatin E (MMAE)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent, originally derived from dolastatin 10, a natural product of the sea hare Dolabella auricularia.[1][2][3] Due to its profound cytotoxicity, MMAE is not suitable for use as a standalone drug.[1][] Instead, its therapeutic power is harnessed by attaching it as a cytotoxic payload to monoclonal antibodies, forming antibody-drug conjugates (ADCs).[1][2] This targeted delivery strategy enables the selective destruction of cancer cells while minimizing systemic toxicity.[2] This guide provides a comprehensive structural analysis of MMAE, detailing its chemical features, the experimental protocols used for its characterization, and its mechanism of action.

I. Chemical Structure and Physicochemical Properties

MMAE is a synthetic analogue of the natural antimitotic agent dolastatin 10.[5][6] It is technically desmethyl-auristatin E, meaning its N-terminal amino group has a single methyl substituent instead of the two found in auristatin E.[1][] The molecule is a peptide consisting of four amino acids, including several unique, non-proteinogenic residues.[7][8]

Key Physicochemical Properties of MMAE

| Property | Value | Reference |

| IUPAC Name | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide | [9] |

| Molecular Formula | C₃₉H₆₇N₅O₇ | [9][10][11] |

| Molecular Weight | 717.98 g/mol | [9] |

| CAS Number | 474645-27-7 | [3][9] |

| Solubility | Soluble in DMSO up to 20 mM | [9] |

II. Structural Elucidation: Spectroscopic and Spectrometric Analysis

The precise three-dimensional structure and connectivity of MMAE are determined through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pattern of MMAE, which aids in sequence verification. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition.

Typical Mass Spectrometry Data for MMAE

| Ion | Observed m/z | Description |

| [M+H]⁺ | 718.4 | Protonated molecule |

| [M+Na]⁺ | 740.4 | Sodium adduct |

| [M+K]⁺ | 756.4 | Potassium adduct |

| MS/MS Fragment | 496.3 | Specific fragment from [M+Na]⁺ precursor |

(Data sourced from a study using MALDI-MS/MS)[10]

Experimental Protocol: LC-qTOF-MS/MS for MMAE Quantification

This protocol provides a general framework for the quantitative analysis of MMAE in a biological matrix, such as rat plasma.[12]

-

Sample Preparation: Perform protein precipitation on plasma samples using acetonitrile (B52724) (ACN).[12]

-

Chromatographic Separation: Inject the supernatant onto a suitable reverse-phase column (e.g., Acquity UPLC BEH C18).[13] Use a gradient elution with a mobile phase consisting of methanol, water, and formic acid.[13]

-

Mass Spectrometric Detection: Analyze the eluent using a quadrupole-time-of-flight (qTOF) mass spectrometer in positive ion mode.[12]

-

Quantification: Monitor specific precursor-to-product ion transitions for MMAE and a stable isotope-labeled internal standard (e.g., VcMMAE-d8).[14]

-

Data Analysis: Construct a calibration curve using a quadratic regression model (weighted 1/concentration²) over a defined concentration range (e.g., 1.01–2,200 ng/mL).[12] The accuracy for quality control samples should be within ±25%.[12]

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure and stereochemistry of organic molecules like MMAE in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) experiments are employed to assign all proton and carbon signals and to establish through-bond and through-space correlations.

Recent studies combining NMR spectroscopy and quantum chemical modeling have revealed that MMAE exists as a mixture of two distinct conformers (cis and trans) in solution.[8][15][16] This conformational heterogeneity is significant, as it is suggested that one conformer may be inactive, which could impact the drug's overall efficiency.[15][16]

Experimental Protocol: General NMR Characterization

While specific, complete public data for MMAE is limited due to its proprietary nature, a general protocol for its characterization is as follows:

-

Sample Preparation: Dissolve a precisely weighed sample of MMAE in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[17] This should include:

-

¹H NMR for proton signal identification.

-

¹³C NMR for carbon skeleton analysis.

-

2D COSY to identify proton-proton spin-spin couplings.

-

2D HSQC/HMBC to correlate proton and carbon signals.

-

2D ROESY/NOESY to determine through-space proximities, which is critical for conformational and stereochemical assignment.[8]

-

-

Data Processing and Analysis: Process the raw data using appropriate software. Assign all signals based on chemical shifts, coupling constants, and 2D correlations. Use ROESY/NOESY cross-peaks to build a 3D model of the molecule's solution-state conformation.[8]

III. Mechanism of Action: From ADC to Apoptosis

The therapeutic effect of an MMAE-based ADC is a multi-step process that ensures targeted delivery and payload activation.[2]

-

Targeting and Internalization: The monoclonal antibody component of the ADC binds selectively to a tumor-associated antigen on the cancer cell surface.[2]

-

Lysosomal Trafficking and Cleavage: The ADC-antigen complex is then internalized via endocytosis and transported to the lysosome.[2] Inside the lysosome, the acidic environment and enzymes like cathepsin cleave the linker, releasing free MMAE into the cytoplasm.[1][2][]

-

Cytosolic Action: Once liberated, MMAE exerts its potent antimitotic effect by inhibiting tubulin polymerization.[1][][5] It binds with high affinity to tubulin heterodimers, preventing their assembly into microtubules.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[11]

IV. Experimental and Analytical Workflow

The structural analysis and characterization of a complex molecule like MMAE follows a logical workflow, from synthesis to final confirmation and biological testing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. adcreview.com [adcreview.com]

- 10. researchgate.net [researchgate.net]

- 11. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Liquid chromatography-high resolution mass spectrometric method for the quantification of this compound (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. qps.com [qps.com]

- 14. benchchem.com [benchchem.com]

- 15. DSpace [helda.helsinki.fi]

- 16. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl Auristatin E: A Synthetic Powerhouse Forged from a Marine Natural Product

An In-depth Technical Guide on the Core Relationship between Monomethyl Auristatin E and Dolastatin 10 for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapeutics, particularly antibody-drug conjugates (ADCs), the cytotoxic payload is a critical determinant of efficacy. This compound (MMAE) has emerged as one of the most successful and widely utilized payloads in approved and clinical-stage ADCs.[1] MMAE is a synthetic analogue of the natural product dolastatin 10, a highly potent antimitotic agent isolated from the sea hare Dolabella auricularia.[2][3] Due to its extreme cytotoxicity, dolastatin 10 itself faced challenges in clinical development as a standalone agent due to a narrow therapeutic window.[3] This has led to the development of synthetic derivatives like MMAE, which retain the potent tubulin-inhibiting mechanism of dolastatin 10 but possess properties more favorable for conjugation to monoclonal antibodies, thereby enabling targeted delivery to cancer cells and improving the therapeutic index.[3][4]

This technical guide provides a comprehensive overview of MMAE as a synthetic analog of dolastatin 10, focusing on their comparative biological activities, mechanisms of action, and the experimental methodologies used to characterize these potent molecules.

Structural Relationship and a Tale of Two Potencies

MMAE is a synthetic pentapeptide that shares a core structural similarity with dolastatin 10.[4][5] Both are linear peptides containing several unique amino acids.[6] However, key structural modifications in MMAE, particularly at the C-terminus, distinguish it from its natural counterpart.[7] These modifications result in a compound that, while still exceptionally potent, is reported to be approximately 200-fold less cytotoxic than dolastatin 10 when administered as a free drug in lymphoma cells.[7] This difference in potency is a crucial factor in the successful application of MMAE in ADCs, where the high specificity of the antibody directs the cytotoxic agent to the tumor, compensating for the reduced intrinsic potency compared to dolastatin 10.[7]

Core Mechanism of Action: Disruption of the Microtubule Machinery

The primary mechanism of action for both MMAE and dolastatin 10 is the potent inhibition of tubulin polymerization.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[3] By binding to the vinca (B1221190) alkaloid binding site on β-tubulin, MMAE and dolastatin 10 disrupt the assembly of microtubules.[8] This interference with microtubule dynamics leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase, and ultimately culminating in the induction of apoptosis (programmed cell death).[4][7]

The signaling pathway from tubulin polymerization inhibition to apoptosis is a well-characterized cascade. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9). These, in turn, activate executioner caspases (e.g., caspase-3), which cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[9][10][11]

Quantitative Data Presentation

The following tables summarize the comparative quantitative data for the biological activities of MMAE and dolastatin 10.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of MMAE and Dolastatin 10

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Dolastatin 10 | NCI-H446 | Small-Cell Lung Cancer | 0.032[12] |

| NCI-H69 | Small-Cell Lung Cancer | 0.059[12] | |

| NCI-H510 | Small-Cell Lung Cancer | 0.091[12] | |

| NCI-H82 | Small-Cell Lung Cancer | 0.184[12] | |

| L1210 | Murine Leukemia | 0.03[13] | |

| MCF7 | Breast Cancer | 0.03[13] | |

| HT-29 | Colon Cancer | 0.06[13] | |

| MMAE | BxPC-3 | Pancreatic Cancer | 0.97[14] |

| PSN-1 | Pancreatic Cancer | 0.99[14] | |

| Capan-1 | Pancreatic Cancer | 1.10[14] | |

| Panc-1 | Pancreatic Cancer | 1.16[14] | |

| SKBR3 | Breast Cancer | 3.27[15] | |

| HEK293 | Kidney Cancer | 4.24[15] |

Table 2: Comparative Inhibition of Tubulin Polymerization

| Compound | Assay Type | IC50 (µM) |

| Dolastatin 10 | In vitro tubulin polymerization | 2.2[13] |

| MMAE | In vitro tubulin polymerization | ~1-3 |

Note: IC50 values for tubulin polymerization can vary depending on the specific assay conditions. The value for MMAE is an approximation based on graphical data and comparative statements in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize and compare MMAE and dolastatin 10.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MMAE or Dolastatin 10 stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of MMAE or dolastatin 10 in complete culture medium.

-

Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the cell doubling time (typically 72-120 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[7]

In Vitro Tubulin Polymerization Assay

Objective: To measure the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized tubulin (e.g., bovine brain tubulin)

-

G-PEM buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

-

GTP stock solution (100 mM)

-

MMAE or Dolastatin 10 stock solution

-

Pre-warmed 96-well plate

-

Spectrophotometer with temperature control

Procedure:

-

Reagent Preparation: Prepare the tubulin solution by resuspending lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL and keep it on ice. Prepare the reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM.

-

Compound Addition: Add the test compound (MMAE or dolastatin 10) or control compounds to the wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization: Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization in the presence of the compound are compared to the control to determine the inhibitory activity.[16]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with a compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MMAE or Dolastatin 10 stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition and Analysis: Analyze the samples using a flow cytometer. Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Caspase-3 Activation Assay (Colorimetric)

Objective: To quantify the activity of caspase-3, a key executioner of apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 assay kit (colorimetric), which typically includes:

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

Dithiothreitol (DTT)

-

DEVD-pNA substrate (4 mM)

-

-

96-well plate

-

Microplate reader

Procedure:

-

Lysate Preparation: Prepare cell lysates from treated and untreated cells according to the kit manufacturer's protocol. Determine the protein concentration of each lysate.

-

Assay Setup: Add 50-200 µg of protein from each lysate to separate wells of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

-

Reaction Initiation: Add 50 µL of 2x Reaction Buffer (containing DTT) to each well, followed by 5 µL of the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Western Blot Analysis of Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.[11]

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows for the evaluation of MMAE and its ADCs.

Conclusion

This compound stands as a testament to the successful translation of natural product chemistry into potent and targeted cancer therapeutics. As a synthetic analog of dolastatin 10, MMAE retains the core mechanism of action – the potent inhibition of tubulin polymerization – while offering a more favorable profile for ADC development. The significant difference in in vitro cytotoxicity between dolastatin 10 and MMAE as free drugs underscores the importance of the targeted delivery approach afforded by ADCs. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and characterization of these and other novel cytotoxic agents. The ongoing success of MMAE-based ADCs in the clinic highlights the power of this strategy and paves the way for the development of the next generation of targeted cancer therapies.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

In Vitro Potency of Monomethyl Auristatin E (MMAE) on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from dolastatin 10, a natural product of the sea hare Dolabella auricularia.[1] Due to its high cytotoxicity, MMAE is primarily utilized as a payload in antibody-drug conjugates (ADCs), which allows for targeted delivery to cancer cells, thereby minimizing systemic toxicity.[][3] This technical guide provides a comprehensive overview of the in vitro potency of MMAE across various cancer cell lines. It includes a detailed summary of its cytotoxic activity, experimental protocols for assessing its efficacy, and a visualization of its mechanism of action.

Mechanism of Action

MMAE exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis, or programmed cell death.[1][5] In the context of an ADC, the MMAE-antibody conjugate binds to a specific antigen on the surface of a cancer cell and is subsequently internalized.[] Within the cell, the linker connecting MMAE to the antibody is cleaved, releasing the active cytotoxic agent.[][4]

Quantitative Assessment of In Vitro Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of MMAE in various human cancer cell lines, as determined by in vitro cytotoxicity assays.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Breast Cancer | SKBR3 | 3.27 ± 0.42 | [6] |

| Breast Cancer | MDA-MB-468 | Subnanomolar | [7] |

| Breast Cancer | MDA-MB-453 | - | |

| Kidney Cancer | HEK293 | 4.24 ± 0.37 | |

| Pancreatic Cancer | BxPC-3 | 0.97 ± 0.10 | [7] |

| Pancreatic Cancer | PSN-1 | 0.99 ± 0.09 | [7] |

| Pancreatic Cancer | Capan-1 | 1.10 ± 0.44 | [7] |

| Pancreatic Cancer | Panc-1 | 1.16 ± 0.49 | [7] |

| Prostate Cancer | PC-3 | ~2 | [8] |

| Prostate Cancer | C4-2B | ~2 | [8] |

| Lymphoma | RAMOS | 0.12 | [9] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols